6-Vinylpicolinonitrile
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Overview
Description
6-Vinylpicolinonitrile is an organic compound with the molecular formula C8H6N2. It is a derivative of picolinonitrile, featuring a vinyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Vinylpicolinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinonitrile with a vinylating agent under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Reactants: 6-bromopicolinonitrile, vinylating agent (e.g., vinyl magnesium bromide)
Catalyst: Palladium(0) complex
Solvent: Tetrahydrofuran (THF)
Conditions: Reflux temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Vinylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine) or hydroboration reagents (e.g., borane-THF complex).
Major Products:
Oxidation: Formation of 6-formylpicolinonitrile or 6-carboxypicolinonitrile.
Reduction: Formation of 6-vinylpicolinamide.
Substitution: Formation of 6-halopicolinonitrile derivatives.
Scientific Research Applications
6-Vinylpicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 6-vinylpicolinonitrile involves its interaction with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of complex structures with unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
6-Bromopicolinonitrile: A precursor in the synthesis of 6-vinylpicolinonitrile.
6-Methylpicolinonitrile: Similar structure but with a methyl group instead of a vinyl group.
6-Ethylpicolinonitrile: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a nitrile group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-ethenylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOXPYWCWBYAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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